molecular formula C12H12O B072309 2-Naphthaleneethanol CAS No. 1485-07-0

2-Naphthaleneethanol

Cat. No.: B072309
CAS No.: 1485-07-0
M. Wt: 172.22 g/mol
InChI Key: VCZANYLMPFRUHG-UHFFFAOYSA-N
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Description

It is a white to yellow crystalline powder with a molecular weight of 172.22 g/mol . This compound is part of the naphthalene family, which is characterized by a fused pair of benzene rings. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Comparison with Similar Compounds

2-Naphthaleneethanol can be compared with other similar compounds such as 2-naphthalenemethanol and 1-naphthalenemethanol. While all these compounds share a naphthalene core, they differ in the position and type of functional groups attached to the naphthalene ring:

This compound is unique due to its specific position of the hydroxyl group, which influences its chemical behavior and makes it suitable for particular applications in research and industry.

Properties

IUPAC Name

2-naphthalen-2-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O/c13-8-7-10-5-6-11-3-1-2-4-12(11)9-10/h1-6,9,13H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZANYLMPFRUHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10163998
Record name 1-(2-Naphthyl)ethanol
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Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1485-07-0
Record name 2-Naphthaleneethanol
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Record name 1-(2-Naphthyl)ethanol
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Record name 2-Naphthaleneethanol
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Record name 1-(2-Naphthyl)ethanol
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Record name Naphthalen-2-ethanol
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Record name 2-Naphthaleneethanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of studying 2-Naphthaleneethanol in the context of prodrugs, specifically related to Naproxen?

A1: this compound, also known as β-2-Naphthaleneethanol, serves as a key component in synthesizing novel prodrugs of Naproxen (6-methoxy-α-methyl-2-naphthaleneacetic acid). Researchers investigated the toxicological effects of Naproxen, its prodrug Naproxol (6-methoxy-β-2-naphthaleneethanol), and novel Naproxen naproxyl esters using a radish seed germination bioassay []. This approach highlights the exploration of this compound derivatives as potential candidates for improved drug delivery and efficacy.

Q2: How does the structure of this compound relate to its use in the synthesis of Naproxen prodrugs?

A2: this compound possesses a hydroxyl group that can readily react with the carboxylic acid group of Naproxen to form an ester linkage. This esterification reaction yields Naproxen naproxyl esters [], which are essentially prodrugs. These prodrugs are designed to be cleaved in vivo, releasing the active drug, Naproxen.

Q3: What were the findings of the radish seed germination bioassay regarding the toxicity of this compound derivatives?

A3: The research indicated that both (R)-(+)-Naproxol (containing this compound) and racemic Naproxol inhibited the hypocotyl growth of radish seeds at a concentration of 1mM. Interestingly, the novel Naproxen naproxyl esters, synthesized using this compound, did not exhibit inhibitory effects on either radicle or hypocotyl growth at a concentration of 0.5mM []. This suggests that these novel prodrugs might possess a lower toxicity profile compared to the parent drug, Naproxen, or Naproxol.

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